N-(2-aminoethyl)-2,6-difluorobenzamide hydrochloride
Overview
Description
“N-(2-aminoethyl)-2,6-difluorobenzamide hydrochloride” likely contains an amide group (CONH2) attached to a benzene ring with two fluorine atoms at the 2nd and 6th positions. It also has an aminoethyl group (NH2CH2CH2) attached to the nitrogen of the amide group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through nucleophilic substitution or condensation reactions .Molecular Structure Analysis
The molecular structure would likely show the benzene ring at the center, with the amide group and the two fluorine atoms attached. The aminoethyl group would be connected to the amide nitrogen .Chemical Reactions Analysis
The compound could potentially participate in various chemical reactions. The amino group might undergo reactions such as acylation or alkylation. The amide group could be hydrolyzed under acidic or basic conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. Factors such as polarity, molecular weight, and the presence of functional groups (like the amide and amino groups) would influence its properties .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(2-aminoethyl)-2,6-difluorobenzamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F2N2O.ClH/c10-6-2-1-3-7(11)8(6)9(14)13-5-4-12;/h1-3H,4-5,12H2,(H,13,14);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHJWJRMPZUSSJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)NCCN)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClF2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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